ONO-8711 Mechanism of Action in Cancer Cells: A Technical Guide
ONO-8711 Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-8711 is a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). Elevated levels of PGE2 are associated with the pathogenesis of various cancers, promoting tumor growth, invasion, and suppression of anti-tumor immunity. ONO-8711 exerts its anti-cancer effects by blocking the EP1 signaling pathway, which is intricately linked to cancer cell proliferation, survival, and motility. This technical guide provides an in-depth overview of the mechanism of action of ONO-8711 in cancer cells, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.
Introduction: The Role of PGE2 and the EP1 Receptor in Cancer
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase-2 (COX-2) enzyme, which is frequently overexpressed in malignant tissues. PGE2 mediates its diverse biological effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP1 receptor, coupled to the Gq protein, is implicated in tumorigenesis across various cancer types, including breast, colon, and oral cancers.[1][2][3] Activation of the EP1 receptor by PGE2 initiates a signaling cascade that promotes cancer cell proliferation, migration, and invasion while inhibiting apoptosis.
ONO-8711 is a small molecule antagonist that selectively binds to the EP1 receptor, thereby inhibiting its downstream signaling. This targeted approach offers a promising therapeutic strategy to counteract the pro-tumorigenic effects of PGE2 while potentially avoiding the side effects associated with non-selective COX inhibitors.
Core Mechanism of Action of ONO-8711
ONO-8711 functions as a competitive antagonist of the EP1 receptor.[4] By binding to the EP1 receptor, it prevents the binding of PGE2 and subsequent activation of the Gq protein. This blockade is the initiating event for the anti-cancer effects of ONO-8711.
Inhibition of the EP1 Downstream Signaling Pathway
The primary signaling pathway initiated by EP1 receptor activation involves the Gq alpha subunit, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This surge in intracellular calcium is a critical signaling event that activates various downstream effectors.
-
DAG and Protein Kinase C (PKC) Activation: DAG, in conjunction with elevated intracellular calcium, activates Protein Kinase C (PKC) isozymes. Studies have specifically implicated the PKCδ isoform in the EP1 signaling cascade in certain cancer cells.
ONO-8711, by preventing the initial activation of the EP1 receptor, effectively shuts down this entire cascade, leading to a reduction in intracellular calcium levels and inhibition of PKC activity.
Downstream Consequences of EP1 Blockade by ONO-8711
The inhibition of the PLC/IP3/Ca2+ and DAG/PKC pathways by ONO-8711 has several key anti-cancer consequences:
-
Inhibition of Cell Proliferation: ONO-8711 has been shown to significantly reduce cell proliferation in cancer models.[3][5] This is, in part, due to the blockade of calcium and PKC-dependent pathways that are necessary for cell cycle progression.
-
Induction of Apoptosis: A crucial mechanism of ONO-8711 is the induction of programmed cell death, or apoptosis, in cancer cells.[1][2] By inhibiting the pro-survival signals mediated by the EP1 pathway, ONO-8711 shifts the balance towards apoptosis.
-
Reduction of Cell Migration and Invasion: The EP1 signaling pathway, particularly through PKCδ, can activate downstream kinases like c-Src. This activation is linked to changes in the expression of cell adhesion molecules, such as ICAM-1, and promotes cell motility. ONO-8711, by inhibiting this pathway, can reduce the migratory and invasive potential of cancer cells.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action of ONO-8711 and typical experimental workflows, the following diagrams have been generated using the DOT language.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of ONO-8711.
Table 1: In Vitro Activity of ONO-8711
| Parameter | Species | Value | Reference |
| Ki (EP1 Receptor) | Human | 0.6 nM | [4] |
| Mouse | 1.7 nM | [4] | |
| IC50 (PGE2-induced Ca2+ influx) | Human | 0.05 µM | [4] |
| Mouse | 0.21 µM | [4] | |
| Rat | 0.22 µM | [4] |
Table 2: In Vivo Efficacy of ONO-8711 in Rodent Cancer Models
| Cancer Type | Animal Model | ONO-8711 Dose | Key Findings | Reference |
| Tongue Cancer | 4-NQO-induced in rats | 400 ppm & 800 ppm in diet | - Incidence of SCC reduced from 64% to 29% (P<0.05).- Multiplicity of tumors significantly reduced. | [3] |
| Breast Cancer | PhIP-induced in rats | 800 ppm in diet | - Cancer incidence reduced from 79% to 56% (P<0.05).- Cancer multiplicity reduced from 2.5 to 1.2 (P<0.05).- Cancer volume reduced from 1.4 cm³ to 0.7 cm³ (P<0.01).- Apoptotic index increased by 158% (P<0.05). | [1][2] |
| Colon Cancer | AOM-induced ACF in rats | 800 ppm in diet | - Total number of Aberrant Crypt Foci (ACF) reduced by 31%.- Cell proliferation (BrdU labeling index) reduced by 66%. | [5] |
Detailed Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of ONO-8711.
In Vitro Assays
-
Cell Lines: A variety of human cancer cell lines can be utilized, including those derived from breast (e.g., MCF-7, MDA-MB-231), colon (e.g., HCT-116, HT-29), and oral (e.g., SCC-4, SCC-9) carcinomas.
-
Cell Viability/Proliferation Assays (MTT/WST-1):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of ONO-8711 or vehicle control for 24, 48, or 72 hours.
-
MTT or WST-1 reagent is added to each well, and plates are incubated according to the manufacturer's instructions.
-
The absorbance is measured using a microplate reader to determine the percentage of viable cells relative to the control.
-
-
Apoptosis Assays (TUNEL/Annexin V):
-
Cells are cultured on coverslips or in multi-well plates and treated with ONO-8711.
-
For TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, cells are fixed, permeabilized, and incubated with the TUNEL reaction mixture.
-
For Annexin V staining, cells are harvested and stained with Annexin V-FITC and propidium (B1200493) iodide.
-
Apoptotic cells are visualized by fluorescence microscopy or quantified by flow cytometry.
-
-
Western Blot Analysis:
-
Cells are treated with ONO-8711 for specified time points.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against target proteins (e.g., EP1, p-PKC, p-c-Src, total PKC, total c-Src, β-actin) followed by HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Transwell Migration/Invasion Assay:
-
Cancer cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).
-
The lower chamber contains a chemoattractant (e.g., serum-containing medium).
-
ONO-8711 is added to the upper chamber with the cells.
-
After incubation, non-migrated/invaded cells on the upper surface of the insert are removed.
-
Migrated/invaded cells on the lower surface are fixed, stained, and counted under a microscope.
-
In Vivo Animal Studies
-
Animal Models:
-
Chemically-Induced Carcinogenesis:
-
Colon Cancer: Azoxymethane (AOM) is administered to rats or mice to induce the formation of aberrant crypt foci (ACF), which are preneoplastic lesions.
-
Tongue Cancer: 4-nitroquinoline (B1605747) 1-oxide (4-NQO) is administered in the drinking water of rats to induce oral squamous cell carcinomas.
-
Breast Cancer: 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) is administered by gavage to rats to induce mammary tumors.
-
-
-
Drug Administration: ONO-8711 is typically mixed into the standard rodent diet at specified concentrations (e.g., 400 or 800 ppm) and provided ad libitum for the duration of the study.
-
Tumor Assessment:
-
Tumor incidence (percentage of animals with tumors), multiplicity (average number of tumors per animal), and volume are measured at the end of the study.
-
For colon cancer models, the number of ACF is counted in the colon.
-
-
Histopathology and Immunohistochemistry:
-
Tumor tissues and relevant organs are collected, fixed in formalin, and embedded in paraffin.
-
Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.
-
Immunohistochemical staining is performed to assess the expression of biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).
-
Conclusion
ONO-8711 represents a targeted therapeutic approach for cancers driven by the PGE2-EP1 signaling axis. Its mechanism of action is centered on the competitive antagonism of the EP1 receptor, leading to the inhibition of downstream signaling pathways that control cancer cell proliferation, survival, and motility. Preclinical data strongly support the anti-cancer efficacy of ONO-8711 in various cancer models. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of ONO-8711 in human oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemopreventive effects of ONO-8711, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. Transactivation of EGFR by prostaglandin E2 receptors: a nuclear story? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A prostaglandin E2 receptor subtype EP1-selective antagonist, ONO-8711, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
